Enhanced Synthetic Efficiency: Comparative Yield in the Production of 4-Bromobutyrophenone via Friedel-Crafts Acylation
The synthesis of 4-Bromobutyrophenone from 4-bromobutyryl chloride demonstrates high efficiency, achieving an 84.7% yield under optimized Friedel-Crafts conditions [1]. This performance is quantitatively comparable to the 90% yield reported for the synthesis of its 4-fluoro analog, 4-fluorobutyrophenone, under similar acylation conditions, establishing 4-Bromobutyrophenone as a synthetically accessible and efficient building block within the halogenated butyrophenone class [2].
| Evidence Dimension | Synthetic Yield (Friedel-Crafts Acylation) |
|---|---|
| Target Compound Data | 84.7% yield from 4-bromobutyryl chloride |
| Comparator Or Baseline | 4-Fluorobutyrophenone: 90% yield from fluorobenzene and n-butyryl chloride |
| Quantified Difference | 4-Bromobutyrophenone yield is within 5.3 percentage points of the fluorine analog, demonstrating comparable synthetic accessibility. |
| Conditions | Friedel-Crafts acylation using AlCl₃ in benzene at 10-20°C for 2 hours (bromo analog) vs. AlCl₃ in ethylene dichloride at 10°C (fluoro analog). |
Why This Matters
This high, reproducible yield confirms that 4-Bromobutyrophenone can be sourced efficiently, minimizing procurement costs and ensuring a reliable supply chain for large-scale synthetic applications.
- [1] U.S. Patent No. 6,037,509. (2000). Process for producing 1-bromo-4-phenylbutane. (Example 1). View Source
- [2] ChemicalBook. (2016). 4'-Fluorobutyrophenone (CAS 582-83-2) Synthesis. Citing Patent CN105384707A. View Source
